Ethyl 4-aminocycloheptane-1-carboxylate
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Overview
Description
Ethyl 4-aminocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cycloheptane, featuring an amino group at the fourth position and an ethyl ester group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminocycloheptane-1-carboxylate typically involves the following steps:
Cycloheptanone to Cycloheptanone Oxime: Cycloheptanone is reacted with hydroxylamine hydrochloride in the presence of a base to form cycloheptanone oxime.
Beckmann Rearrangement: The cycloheptanone oxime undergoes Beckmann rearrangement in the presence of an acid catalyst to yield 4-aminocycloheptanone.
Esterification: The 4-aminocycloheptanone is then esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-aminocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Ethyl 4-aminocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-aminocycloheptane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Ethyl 4-aminocycloheptane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-aminocyclohexane-1-carboxylate: Similar structure but with a six-membered ring, leading to different chemical and physical properties.
Ethyl 4-aminocyclopentane-1-carboxylate: Features a five-membered ring, resulting in distinct reactivity and applications.
Uniqueness: The seven-membered ring in this compound provides unique steric and electronic properties, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 4-aminocycloheptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)8-4-3-5-9(11)7-6-8/h8-9H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXSSGKCVPPKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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